3-Butyl-5-(chloromethyl)-1,2,4-oxadiazole
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Description
The compound “3-Butyl-5-(chloromethyl)-1,2,4-oxadiazole” belongs to a class of organic compounds known as oxadiazoles . Oxadiazoles are heterocyclic compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Molecular Structure Analysis
Oxadiazoles have a planar ring structure with conjugated pi electrons, contributing to their aromaticity . The specific structure of “this compound” would include this oxadiazole ring, with butyl and chloromethyl substituents at the 3 and 5 positions, respectively .Chemical Reactions Analysis
Oxadiazoles can participate in various chemical reactions, particularly those involving the nitrogen and oxygen atoms in the ring . The butyl and chloromethyl groups in “this compound” could also potentially undergo reactions, depending on the conditions .Scientific Research Applications
Synthesis and Characterization
Research into 3-Butyl-5-(chloromethyl)-1,2,4-oxadiazole and related derivatives emphasizes its significance in the synthesis and characterization of novel compounds with potential applications in various fields. For instance, novel 1,3,4-oxadiazole-containing imidazo[1,5-a]pyridine derivatives have been synthesized, characterized, and their optical properties explored, indicating potential applications in materials science and photoluminescent technologies (Yan-qing Ge et al., 2011). Similarly, the synthesis of novel 1,3,4-oxadiazole derivatives containing an imidazole unit has been reported, with their optical properties suggesting uses in electronic and photonic devices (Yuncheng Yan et al., 2010).
Innovative Synthesis Methods
Innovations in synthesis methods for 1,2,4-oxadiazoles have been reported, such as the ultrasound-promoted synthesis offering better yields and shorter reaction times compared to traditional methods, highlighting improvements in efficiency and environmental friendliness in chemical synthesis (L. C. Bretanha et al., 2011).
Mesomorphic Behavior and Photoluminescence
The study of mesomorphic behavior and photoluminescent properties of new mesogens containing 1,3,4-oxadiazole fluorophores has been undertaken, providing insights into the application of these compounds in the development of liquid crystal displays and photoluminescent materials (Jie Han et al., 2010).
Anticancer and Apoptosis Inducing Agents
Research into 3-aryl-5-aryl-1,2,4-oxadiazoles has identified these compounds as novel apoptosis inducers and potential anticancer agents, demonstrating the therapeutic potential of 1,2,4-oxadiazole derivatives in medical applications (Han-Zhong Zhang et al., 2005).
properties
IUPAC Name |
3-butyl-5-(chloromethyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O/c1-2-3-4-6-9-7(5-8)11-10-6/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLICAZMQVLJBFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NOC(=N1)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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